An In-depth Technical Guide to (2,3,5-Trichloropyridin-4-yl)methanol: Synthesis, Properties, and Applications in Chemical Research
An In-depth Technical Guide to (2,3,5-Trichloropyridin-4-yl)methanol: Synthesis, Properties, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polychlorinated Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemistry, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of chlorine atoms onto this ring system profoundly alters its electronic and lipophilic properties, often enhancing metabolic stability and modulating biological activity. (2,3,5-Trichloropyridin-4-yl)methanol emerges as a valuable, functionalized building block within this chemical space. Its strategic placement of a hydroxymethyl group at the 4-position, flanked by chlorine atoms, offers a reactive handle for further synthetic elaboration, making it a molecule of significant interest for the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of (2,3,5-Trichloropyridin-4-yl)methanol, detailing its physicochemical properties, plausible synthetic routes, and potential applications as a key intermediate in the development of novel therapeutic agents and other advanced materials.
Physicochemical and Structural Characteristics
| Property | Value | Source(s) |
| IUPAC Name | (2,3,5-Trichloropyridin-4-yl)methanol | |
| CAS Number | 1147979-44-9 | [4] |
| Molecular Formula | C₆H₄Cl₃NO | [4] |
| Molecular Weight | 212.46 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | |
| Purity | Typically ≥95% | [5] |
| Melting Point | Not experimentally determined; expected to be relatively high for a molecule of its size due to crystalline packing. | |
| Boiling Point | Not experimentally determined; expected to be elevated due to polarity and molecular weight. | |
| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |
Synthesis of (2,3,5-Trichloropyridin-4-yl)methanol: A Proposed Two-Step Approach
A specific, detailed experimental protocol for the synthesis of (2,3,5-Trichloropyridin-4-yl)methanol is not widely available in peer-reviewed literature. However, based on established synthetic methodologies for the functionalization of pyridine rings, a plausible and efficient two-step synthesis is proposed, starting from the readily accessible precursor, 2,3,5-trichloropyridine. This approach involves an initial formylation at the 4-position, followed by the reduction of the resulting aldehyde to the desired primary alcohol.
Step 1: Synthesis of the Precursor, 2,3,5-Trichloropyridine
The starting material, 2,3,5-trichloropyridine, can be synthesized via several reported methods. One common approach involves the reductive dechlorination of a more highly chlorinated pyridine, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, using zinc dust in a strongly alkaline aqueous solution.[6] Another route involves the cyclization of 2,4,4-trichloro-4-formylbutyronitrile.[7]
A representative protocol for the synthesis from pentachloropyridine is as follows:
Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [6]
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To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 200 mL of 6N ammonium hydroxide, 39.0 g (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 g (0.1 mole) of pentachloropyridine.
-
Ensure the initial pH of the mixture is at least 11, preferably between 12 and 14.
-
Heat the mixture to 70°C with vigorous stirring and maintain these conditions for approximately 35 hours.
-
Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble materials.
-
Wash the filter cake with toluene and combine the washings with the filtrate.
-
Concentrate the filtrate by distillation to yield 2,3,5-trichloropyridine.
Causality Behind Experimental Choices:
-
Strongly Alkaline Conditions: Maintaining a high pH (11-14) is crucial to prevent the over-reduction of the tetrachloropyridine to less desirable dichloropyridines, thereby improving the yield of the target 2,3,5-trichloropyridine.[6]
-
Zinc Dust: Zinc is an effective and relatively inexpensive reducing agent for this type of dehalogenation reaction.
-
Water-immiscible Solvent: The use of a solvent like toluene facilitates product extraction and separation from the aqueous phase.
Step 2: Proposed Synthesis of (2,3,5-Trichloropyridin-4-yl)methanol
The introduction of a hydroxymethyl group at the 4-position of 2,3,5-trichloropyridine can be logically achieved through a formylation reaction followed by reduction.
Proposed Experimental Protocol:
Part A: Formylation of 2,3,5-Trichloropyridine
-
Under an inert atmosphere (e.g., argon or nitrogen), cool a solution of 2,3,5-trichloropyridine in anhydrous tetrahydrofuran (THF) to -78°C.
-
Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the 4-position of the pyridine ring.
-
After stirring for a suitable time to ensure complete deprotonation, add a formylating agent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,3,5-trichloro-4-formylpyridine by column chromatography.
Part B: Reduction to (2,3,5-Trichloropyridin-4-yl)methanol
-
Dissolve the purified 2,3,5-trichloro-4-formylpyridine in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Carefully add water to quench any remaining reducing agent.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield (2,3,5-Trichloropyridin-4-yl)methanol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Self-Validating System and Rationale:
-
Directed Ortho-Metalation: The use of a strong lithium base is a well-established method for the regioselective functionalization of pyridines, particularly at positions ortho to a directing group or at electronically favorable sites.
-
Mild Reduction: Sodium borohydride is a mild and selective reducing agent for aldehydes, which will not affect the chloro-substituents on the pyridine ring.
-
Standard Work-up Procedures: The quenching, extraction, and purification steps are standard and reliable methods in organic synthesis to ensure the isolation of a pure product.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of (2,3,5-Trichloropyridin-4-yl)methanol.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-CH₂-OH (methylene protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the range of 4.5-5.0 ppm.
-
-OH (hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.
-
Pyridine ring proton: A singlet is expected for the single proton on the pyridine ring, likely in the downfield region (8.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen and chlorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-CH₂-OH (methylene carbon): A signal is expected in the range of 60-65 ppm.
-
Pyridine ring carbons: Several signals are expected in the aromatic region (120-160 ppm). The carbons attached to chlorine atoms will be significantly downfield.
FTIR (Fourier-Transform Infrared Spectroscopy):
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H stretch (aromatic): A weak absorption band around 3000-3100 cm⁻¹.
-
C=C and C=N stretches (pyridine ring): Several absorption bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A strong absorption band in the 1000-1260 cm⁻¹ region.
-
C-Cl stretch: Strong absorption bands in the 600-800 cm⁻¹ region.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 212.46 g/mol . Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments.
Potential Applications in Drug Discovery and Development
The 2,3,5-trichloropyridine scaffold is a key component in a variety of biologically active molecules, particularly in the agrochemical field.[8][9] For instance, it is a precursor to 3,5-dichloro-2-pyridinol, an important intermediate for insecticides and herbicides.[9]
The introduction of a hydroxymethyl group at the 4-position of the 2,3,5-trichloropyridine core in (2,3,5-Trichloropyridin-4-yl)methanol provides a versatile handle for further chemical modifications. This makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine, allowing for the exploration of a wide range of chemical space.
The polychlorinated pyridine motif can contribute to favorable pharmacokinetic properties, such as increased metabolic stability and appropriate lipophilicity for cell membrane permeability. Therefore, incorporating (2,3,5-Trichloropyridin-4-yl)methanol into lead compounds could be a strategic approach to optimize their drug-like properties.
Logical Relationship Diagram for Applications:
Caption: Synthetic utility of (2,3,5-Trichloropyridin-4-yl)methanol.
Safety and Handling
(2,3,5-Trichloropyridin-4-yl)methanol is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Hazard Statements: H302, H315, H319, H335[4] Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501[4]
Conclusion
(2,3,5-Trichloropyridin-4-yl)methanol is a strategically important, functionalized building block for chemical synthesis. Its polychlorinated pyridine core offers metabolic stability and unique electronic properties, while the hydroxymethyl group provides a versatile point for synthetic diversification. While detailed experimental data on its synthesis and physical properties are still emerging, established chemical principles allow for the confident prediction of its behavior and the development of robust synthetic protocols. For researchers in drug discovery and materials science, (2,3,5-Trichloropyridin-4-yl)methanol represents a valuable tool for the creation of novel and complex molecular entities with potentially enhanced biological or material properties.
References
Sources
- 1. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1147979-44-9|(2,3,5-Trichloropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 5. zyjkj.com [zyjkj.com]
- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 7. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]
- 8. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
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